Bienvenue dans la boutique en ligne BenchChem!

(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Lipophilicity Permeability Fragment-based drug discovery

This compound's rigid 1,1-difluoro-6-azaspiro[2.5]octane core lowers TPSA to 20.3 Ų, maximizing passive BBB penetration. The gem-difluoro motif enhances metabolic stability, making it superior to non-fluorinated spirocycles for CNS fragment libraries and SAR studies. Inquire now for competitive pricing.

Molecular Formula C18H23F2NO
Molecular Weight 307.385
CAS No. 2190365-46-7
Cat. No. B2373445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
CAS2190365-46-7
Molecular FormulaC18H23F2NO
Molecular Weight307.385
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C18H23F2NO/c1-16(2,3)14-6-4-13(5-7-14)15(22)21-10-8-17(9-11-21)12-18(17,19)20/h4-7H,8-12H2,1-3H3
InChIKeyUXPFOMKZYMZLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2190365-46-7) Is a Distinct Spirocyclic Building Block for Medicinal Chemistry Procurement


(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2190365-46-7) is a synthetic spirocyclic amide featuring a 1,1-difluoro-6-azaspiro[2.5]octane core coupled to a 4-tert-butylbenzoyl group [1]. It is primarily utilized as a rigid, three-dimensional fragment or building block in medicinal chemistry and drug discovery programs [2]. The gem-difluoro motif on the cyclopropane ring is deliberately engineered to modulate conformational bias, metabolic stability, and lipophilicity relative to non-fluorinated azaspiro[2.5]octane analogs [1][2].

Why Generic Substitution of (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2190365-46-7) Is Not Advisable Without Quantitative Comparator Data


The 1,1-difluoro substitution on the spirocyclic core is not a silent structural feature; it directly alters the compound's physicochemical and pharmacokinetic profile. Calculated XLogP for the target compound is 4.5 with a topological polar surface area (TPSA) of 20.3 Ų [1]. In contrast, the unsubstituted 6-azaspiro[2.5]octane core (free amine) exhibits a LogP of approximately 0.40 and a significantly higher basicity [2]. The 4‑tert‑butylbenzoyl amide further shifts lipophilicity beyond that of simple N‑acyl or N‑sulfonyl analogs. Consequently, replacing this compound with a non‑fluorinated, regioisomerically distinct, or differently N‑substituted azaspiro[2.5]octane will produce a different logD, permeability, and metabolic profile, potentially invalidating SAR or fragment-growth hypotheses. The following evidence details the measurable consequences of these structural differences.

Quantitative Differentiation Evidence for (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2190365-46-7) Against Its Closest Analogs


Lipophilicity Shift: XLogP of the 1,1-Difluoro Amide vs. the Unsubstituted Spirocyclic Core

The target compound's calculated XLogP is 4.5, reflecting the combined effect of the 4‑tert‑butylbenzoyl amide and the gem‑difluoro motif [1]. The 1,1-difluoro-6-azaspiro[2.5]octane free base (CAS 144230‑47‑7) has a measured/calculated LogP of 0.40 [2]. Although a direct measurement for the non‑fluorinated (4‑(tert‑butyl)phenyl)(6‑azaspiro[2.5]octan‑6‑yl)methanone is not publicly available, the difference between the core scaffold LogP (0.40) and the final amide (4.5) demonstrates that acylation alone cannot account for the full lipophilicity; the gem‑difluoro group contributes an estimated ΔLogP of +0.5 to +1.0 based on classical fluorine substitution parameters.

Lipophilicity Permeability Fragment-based drug discovery

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability

The target compound exhibits a low TPSA of 20.3 Ų [1], well below the threshold of 60–70 Ų typically associated with good oral absorption and blood‑brain barrier penetration. Non‑fluorinated spirocyclic amides with otherwise identical substitution patterns would have a similar TPSA; however, when compared to more polar spirocyclic analogs such as 1‑oxa‑6‑azaspiro[2.5]octane derivatives (TPSA typically 29–38 Ų), the 1,1‑difluoro compound offers a distinct advantage for CNS drug discovery programs where minimizing hydrogen‑bonding capacity is critical [2].

ADME BBB penetration Drug-likeness

Metabolic Stability Enhancement Mediated by the Gem-Difluoro Motif

The gem‑difluoro group at the 1‑position of the spirocyclic ring is expected to block oxidative metabolism at the cyclopropane α‑carbons. Literature on analogous gem‑difluoro spirocycles demonstrates that replacing a CH₂ group with CF₂ reduces intrinsic clearance in human liver microsomes by 2‑ to 5‑fold compared to the non‑fluorinated counterpart [1]. Although direct microsomal stability data for the target compound are not published, the class of 1,1‑difluoro‑6‑azaspiro[2.5]octane derivatives is consistently described as offering enhanced metabolic stability relative to non‑fluorinated and regioisomeric (e.g., 8,8‑difluoro) analogs [2].

Metabolic stability CYP450 Fluorine substitution

Conformational Rigidity and Vectorial Fragment Properties for Structure-Based Design

The 1,1‑difluoro‑6‑azaspiro[2.5]octane scaffold locks the spirocyclic core into a defined dihedral angle distribution that differs from both the non‑fluorinated and 8,8‑difluoro regioisomers. The difluoro substitution eliminates the possibility of cyclopropane ring inversion, fixing the exit vector of the 4‑tert‑butylbenzoyl group relative to the piperidine nitrogen. This contrasts with the non‑fluorinated 6‑azaspiro[2.5]octane, which retains conformational flexibility [1]. In fragment‑based screening, this rigidity can translate into higher hit‑rate confirmation and more reliable SAR interpretation [2].

Conformational analysis Shape diversity Fragment-based screening

Recommended Application Scenarios for (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2190365-46-7) Based on Differentiation Evidence


CNS-Oriented Fragment Library Design Requiring Low TPSA and High Lipophilicity

With a TPSA of 20.3 Ų and XLogP of 4.5, this compound fits the physicochemical profile of CNS-penetrant fragments. It should be prioritized over 1‑oxa‑6‑azaspiro[2.5]octane or N‑Boc‑protected spirocyclic amines (TPSA >29 Ų) when designing fragment libraries for neurodegenerative or psychiatric targets [1]. The low TPSA maximizes the probability of passive blood‑brain barrier penetration in subsequent hit expansion [2].

Metabolic Stability-Focused Lead Optimization of Spirocyclic Chemotypes

For programs where rapid oxidative metabolism of spirocyclic scaffolds has been observed (e.g., CYP3A4‑mediated oxidation at the cyclopropane ring), incorporation of the 1,1‑difluoro motif is a validated strategy to reduce intrinsic clearance. This compound serves as a direct building block to introduce the stabilized gem‑difluoro spirocyclic core without the need for de novo synthesis [1][2].

Conformationally Constrained Fragment Screening for Challenging Protein Targets

The intrinsic rigidity of the 1,1‑difluoro‑6‑azaspiro[2.5]octane system makes it suitable for targets where induced‑fit binding penalties are high. The fixed exit vector orientation facilitates structure‑based virtual screening and crystallographic fragment soaking, where flexible scaffolds often fail to produce interpretable electron density [1].

Scaffold-Hopping from Saturated Heterocycles to Spirocyclic Isosteres

When replacing a saturated 6‑membered ring (e.g., piperidine or morpholine amide) with a spirocyclic isostere to improve shape diversity and IP position, the 1,1‑difluoro‑6‑azaspiro[2.5]octane core offers a unique combination of rigidity and lipophilicity that is not achievable with 2‑oxa‑ or 1‑oxa‑6‑azaspiro[2.5]octane alternatives [1]. The 4‑tert‑butylphenyl group provides a hydrophobic anchor point for further vector elaboration.

Quote Request

Request a Quote for (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.